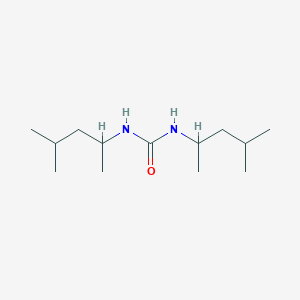

Urea, N,N'-bis(1,3-dimethylbutyl)-

Description

Urea, N,N'-bis(1,3-dimethylbutyl)- is a symmetrically substituted urea derivative characterized by two 1,3-dimethylbutyl groups attached to the nitrogen atoms of the urea core. This compound belongs to the class of alkylated ureas, which are widely studied for their applications in polymer stabilization, agrochemicals, and organic synthesis.

Properties

CAS No. |

601495-12-9 |

|---|---|

Molecular Formula |

C13H28N2O |

Molecular Weight |

228.37 g/mol |

IUPAC Name |

1,3-bis(4-methylpentan-2-yl)urea |

InChI |

InChI=1S/C13H28N2O/c1-9(2)7-11(5)14-13(16)15-12(6)8-10(3)4/h9-12H,7-8H2,1-6H3,(H2,14,15,16) |

InChI Key |

IXPFRCPJPVFXIY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)NC(=O)NC(C)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N,N’-bis(1,3-dimethylbutyl)- typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is considered mild and efficient, providing high yields and chemical purity. The reaction conditions are simple and environmentally friendly, making it suitable for large-scale production.

Industrial Production Methods

In industrial settings, the production of N-substituted ureas, including Urea, N,N’-bis(1,3-dimethylbutyl)-, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . This method, although not environmentally friendly, is widely used due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Urea, N,N’-bis(1,3-dimethylbutyl)- undergoes various chemical reactions, including:

Nucleophilic Addition: This reaction involves the addition of nucleophiles to the carbonyl group of the urea derivative.

Substitution Reactions: The compound can undergo substitution reactions where the 1,3-dimethylbutyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include potassium isocyanate, amines, and carbamoyl chlorides . The reactions are typically carried out in aqueous conditions without the need for organic solvents, making them environmentally friendly.

Major Products Formed

The major products formed from these reactions are various N-substituted ureas, which have significant applications in the chemical and pharmaceutical industries .

Scientific Research Applications

Urea, N,N’-bis(1,3-dimethylbutyl)- has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of other complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Urea, N,N’-bis(1,3-dimethylbutyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved are still under investigation, but they are believed to be related to its unique chemical structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on urea derivatives significantly influence their reactivity, stability, and applications. Below is a comparative analysis with key analogs:

Table 1: Comparison of Urea Derivatives

Key Observations:

- Steric Effects : The 1,3-dimethylbutyl group in the target compound provides intermediate steric bulk compared to tert-butyl (more hindered) and phenyl (less hindered). This balance may improve compatibility with polymer matrices while retaining antioxidant efficacy .

- Lipophilicity : Branched alkyl groups (e.g., 1,3-dimethylbutyl) enhance solubility in organic solvents compared to aromatic substituents, as seen in phenyl-substituted ureas .

Functional Comparisons

Thermal Stability

- Alkylated Ureas : Di-tert-butylurea () exhibits high thermal stability due to steric protection of the urea core. The 1,3-dimethylbutyl analog likely shares this property, making it suitable for high-temperature applications such as rubber vulcanization .

- Aromatic Ureas : Phenyl-substituted derivatives (e.g., ) show lower thermal stability but greater UV resistance, favoring use in outdoor coatings .

Environmental Persistence

- The 1,3-dimethylbutyl group may increase resistance to hydrolysis compared to linear alkyl chains, as seen in sodium bis(1,3-dimethylbutyl) sulfosuccinate (). However, ozonation byproducts (as with 6PPD-quinone) could pose ecological risks .

Biological Activity

Urea, N,N'-bis(1,3-dimethylbutyl)- (CAS No. 601495-12-9), is a chemical compound with significant implications in biological and industrial contexts. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

- Molecular Formula : C13H28N2O

- Molecular Weight : 228.37 g/mol

- IUPAC Name : 1,3-bis(4-methylpentan-2-yl)urea

- Canonical SMILES : CC(C)CC(C)NC(=O)NC(C)CC(C)C

| Property | Value |

|---|---|

| CAS No. | 601495-12-9 |

| Molecular Formula | C13H28N2O |

| Molecular Weight | 228.37 g/mol |

| IUPAC Name | 1,3-bis(4-methylpentan-2-yl)urea |

| InChI Key | IXPFRCPJPVFXIY-UHFFFAOYSA-N |

Biological Activity

Urea, N,N'-bis(1,3-dimethylbutyl)- has been investigated for its biological activities, particularly in the context of medicinal chemistry and agricultural applications. The compound is known for its potential interactions with various biomolecules.

The biological activity of Urea, N,N'-bis(1,3-dimethylbutyl)- is thought to involve its interaction with specific molecular targets. The compound's unique structure allows it to bind to target proteins or enzymes, potentially altering their function or activity. Although detailed mechanistic studies are still ongoing, preliminary findings suggest that it may influence signaling pathways related to cell proliferation and apoptosis.

Research Findings

- Antioxidant Activity : Research has indicated that urea derivatives can exhibit antioxidant properties, which may be beneficial in mitigating oxidative stress in biological systems. This activity is particularly relevant in the context of preventing cellular damage associated with various diseases.

- Agricultural Applications : Urea derivatives like N,N'-bis(1,3-dimethylbutyl)- are being explored for their potential use in agrochemicals. Their ability to enhance nutrient uptake in plants could lead to improved agricultural yields and sustainability.

- Pharmaceutical Potential : Ongoing studies are examining the therapeutic applications of this compound in drug development. Its structural similarity to known pharmacophores suggests that it could serve as a lead compound for new drug discovery.

Case Studies

A study published in PubMed Central highlighted the binding affinities of various urea derivatives to specific receptors involved in disease pathways. The findings indicated that certain derivatives exhibited sub-nanomolar binding affinities, suggesting a strong potential for therapeutic applications .

Another investigation focused on the environmental impact of urea derivatives in aquatic systems, noting that compounds like Urea, N,N'-bis(1,3-dimethylbutyl)- could pose risks to aquatic organisms due to their bioaccumulation potential .

Safety and Environmental Impact

While Urea, N,N'-bis(1,3-dimethylbutyl)- shows promise in various applications, safety assessments are crucial. The compound's environmental persistence and potential toxicity to non-target organisms must be evaluated comprehensively.

Table 2: Summary of Biological Activity Studies

| Study Focus | Findings |

|---|---|

| Antioxidant Activity | Exhibits antioxidant properties |

| Agricultural Applications | Enhances nutrient uptake in plants |

| Pharmaceutical Potential | Strong binding affinities with disease-related receptors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.